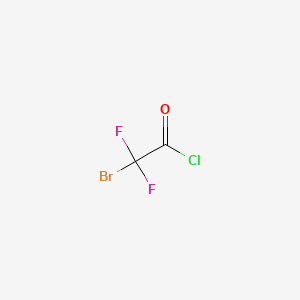

Bromodifluoroacetyl chloride

Vue d'ensemble

Description

Bromodifluoroacetyl chloride is an organobromide compound with the chemical formula C₂BrClF₂O. It is a colorless, volatile liquid that is highly reactive. This compound is used as a starting material for the synthesis of various biologically active compounds, including α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromodifluoroacetyl chloride can be synthesized through the transformation of 1,1-difluoro-1,2-dibromodihaloethane into a bromodifluoroacetyl halide (bromide or chloride). This transformation is typically achieved using oleum containing 50-70% sulfur trioxide (SO₃). The resulting bromodifluoroacetyl halide is then reacted directly with either an alcohol or water .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the purification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Bromodifluoroacetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Cyclization Reactions: It is used in copper-catalyzed cyclization reactions to form α,α-difluoro-γ-lactams.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines.

Catalysts: Copper catalysts for cyclization reactions.

Solvents: Organic solvents like dichloromethane and tetrahydrofuran.

Major Products:

Esters and Amides: Formed from substitution reactions.

α,α-Difluoro-γ-Lactams: Formed from cyclization reactions.

Applications De Recherche Scientifique

Bromodifluoroacetyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Synthesis of Organic Compounds: It is used as a building block for the synthesis of complex organic molecules.

Biochemical Studies: It is used in the study of biochemical and physiological processes.

Catalysis: It is used in catalytic reactions to develop novel chemical processes

Mécanisme D'action

The mechanism of action of bromodifluoroacetyl chloride involves its high reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in chemical reactions. The compound can also release oxygen free radicals, which contribute to its reactivity .

Comparaison Avec Des Composés Similaires

Bromoacetyl Chloride: Similar in structure but lacks the fluorine atoms.

Trifluoroacetyl Chloride: Contains three fluorine atoms instead of two.

Chloroacetyl Chloride: Contains chlorine instead of bromine.

Uniqueness: Bromodifluoroacetyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules .

Activité Biologique

Bromodifluoroacetyl chloride (BrCF₂COCl) is an organobromide compound that has garnered attention for its potential biological activities, particularly as a precursor in organic synthesis. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

This compound is characterized by its unique chemical structure, which enables it to participate in various chemical reactions. It serves primarily as a starting material for synthesizing biologically active compounds, such as α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides . The synthesis of these derivatives often involves reactions with nucleophiles or other electrophilic species.

Table 1: Key Synthesis Pathways

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The compound's bromine atom acts as a powerful oxidizing agent, generating free radicals that can lead to oxidative stress in cells. This mechanism can result in tissue damage and influence various physiological processes .

Toxicity and Metabolism

This compound is known to exhibit toxic effects through multiple exposure routes, including oral ingestion, inhalation, and dermal contact. The toxicity is primarily due to the formation of hydrobromic acid upon hydrolysis, which can cause irritation to mucous membranes and potentially lead to bromism—a condition caused by excessive bromide ion accumulation affecting neurotransmitter functions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Synthesis of Antiviral Agents : Research has demonstrated that derivatives of this compound can serve as effective antiviral agents against various viral infections. For instance, modifications to the chemical structure have been shown to enhance the inhibitory activity against HIV .

- Fluorinated Compounds : The incorporation of fluorine atoms into organic molecules significantly alters their biological properties. Studies indicate that fluorinated compounds derived from this compound exhibit improved metabolic stability and enhanced binding affinity to target proteins .

- Deoxytrifluoromethylation : A notable study reported the catalytic one-step deoxytrifluoromethylation of alcohols using this compound derivatives. This process allows for the efficient conversion of various alcohols into their corresponding trifluoromethylated products, showcasing the compound's utility in synthetic organic chemistry .

Propriétés

IUPAC Name |

2-bromo-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJKGSALBRSKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334487 | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-48-2 | |

| Record name | 2-Bromo-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most stable conformation of bromodifluoroacetyl chloride in the gas and liquid phases?

A1: The research indicates that this compound exists as an equilibrium between gauche and trans conformers in both the gas and liquid phases. The gauche conformer, where the bromine atom is trans to the chlorine atom, is more stable in both phases. This conclusion is based on the analysis of Raman spectra at different temperatures. [, ]

Q2: How does the conformational stability of this compound differ in the solid phase compared to the gas and liquid phases?

A2: While both gauche and trans conformers exist in the gas and liquid phases, only the gauche conformer is present in the annealed solid phase. []

Q3: What computational methods were used to study this compound, and what information did they provide?

A3: The researchers used ab initio calculations with STO-3G and 4-31G/MIDI-4* basis sets to study the molecule. These calculations provided optimized geometries, dipole moments, vibrational frequencies, and harmonic force fields for both gauche and trans conformers. This information aided in assigning the observed vibrational bands in the experimental spectra. []

- Durig, J. R., et al. "Raman and infrared spectra, conformational stability, barriers to internal rotation, ab initio calculations and vibrational assignment for this compound." Journal of Molecular Structure 517 (2000): 119-136.

- Durig, J. R., et al. "INFRARED AND RAMAN SPECTRA, CONFORMATIONAL STABILITY, BARRIERS TO INTERNAL ROTATION, AND AB INITIO CALCULATIONS FOR this compound." Journal of Molecular Structure (1999).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.